2-Phenylpyrimidine

説明

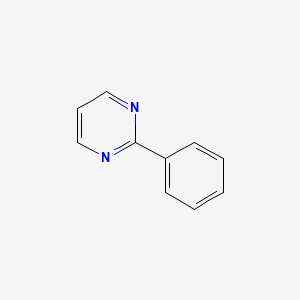

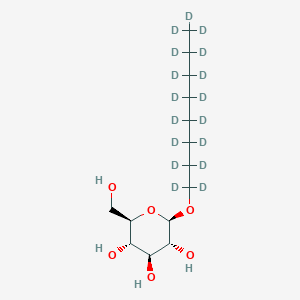

2-Phenylpyrimidine is a chemical compound with the molecular formula C10H8N2 . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 2-Phenylpyrimidine derivatives has been reported in several studies. For instance, a series of novel phenylpyrimidine CYP51 inhibitors were designed and synthesized . Another study reported the synthesis of 2-Phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 .Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, UV-vis, and 1H NMR . The molecular weight of 2-Phenylpyrimidine is 156.18 g/mol .Chemical Reactions Analysis

Pyrimidines, including 2-Phenylpyrimidine, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are also involved in various chemical reactions, as described in a review covering structural pathways of these compounds as well as some of their interactions and applications .科学的研究の応用

Antifungal Agents

2-Phenylpyrimidine derivatives have been studied as potential antifungal agents . These compounds target CYP51, a key enzyme in the biosynthesis of fungal ergosterol . In vitro testing showed that these compounds exhibited good efficacy against several common clinically susceptible strains, outperforming the clinical first-line drug fluconazole .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-Phenylpyrimidine have been used as emitters for OLEDs . These compounds are designed to utilize triplet excitons in the electroluminescence, which can improve the efficiency of OLEDs . The addition of methoxy groups to these compounds can lead to a significant improvement of hole-transporting properties and a shift of the emission from blue to green-blue spectral diapason .

Antitumor Agents

2-Phenylpyrimidine derivatives have shown potential as antitumor agents . These compounds have been found to have effective antitumor activities, providing a base for further research of them as antitumor agents .

作用機序

Target of Action

2-Phenylpyrimidine primarily targets the CYP51 enzyme . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting CYP51, 2-Phenylpyrimidine disrupts the integrity of the fungal cell membrane, leading to cell death .

Mode of Action

2-Phenylpyrimidine interacts with its target, the CYP51 enzyme, by binding to it and inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane that result in cell death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenylpyrimidine is the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is a complex process involving multiple enzymes, including CYP51 . By inhibiting CYP51, 2-Phenylpyrimidine disrupts this pathway, leading to a deficiency in ergosterol and subsequent cell death .

Result of Action

The molecular and cellular effects of 2-Phenylpyrimidine’s action primarily involve the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . In addition, some phenylpyrimidine derivatives have shown potent anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators .

Safety and Hazards

将来の方向性

There are ongoing research efforts to explore the potential applications of 2-Phenylpyrimidine. For instance, Selatogrel, a novel 2-phenylpyrimidne-4-carboxamide analogue that reversibly inhibits P2Y12 receptors, is being developed for subcutaneous administration for early, pre-hospital treatment of acute coronary syndrome . Other studies are investigating the use of 2-Phenylpyrimidine derivatives as novel antifungal agents .

特性

IUPAC Name |

2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDQFOKSZYEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345934 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidine | |

CAS RN |

7431-45-0 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)